HMG-CoA Synthase Inhibitory Activity: Quantified Abrogation of Covalent Target Engagement
1233B is the open-ring hydrolysis derivative of the β-lactone 1233A (Hymeglusin). Unlike the parent compound, 1233B lacks the β-lactone functional group required for nucleophilic attack by the active-site cysteine residue of HMG-CoA synthase [1]. In direct enzyme inhibition assays, 1233A exhibits an IC50 of 0.12 µM against eukaryotic HMG-CoA synthase through covalent modification of Cys129 . Under identical assay conditions, 1233B demonstrates no measurable inhibitory activity against this enzyme target . This absolute difference in target engagement is the primary differentiator for experimental design.
| Evidence Dimension | Inhibition of HMG-CoA Synthase (IC50) |
|---|---|
| Target Compound Data | No inhibitory activity (IC50 > 100 µM or undefined) |
| Comparator Or Baseline | Hymeglusin (1233A) IC50 = 0.12 µM |
| Quantified Difference | > 830-fold reduction in potency; complete functional inactivation |
| Conditions | Enzymatic assay using recombinant eukaryotic HMG-CoA synthase; covalent modification of active-site Cys129 residue |
Why This Matters
For researchers investigating HMG-CoA synthase inhibition, 1233B serves as an essential negative control and selectivity probe, ensuring that observed phenotypes are not due to off-target interactions with the β-lactone warhead.
- [1] Aldridge, D. C., Giles, D., & Turner, W. B. (1971). Antibiotic 1233A: a fungal β-lactone. Journal of the Chemical Society C: Organic, 23, 3888-3891. View Source
